molecular formula C14H15N3O4S B4045923 3-({[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid

3-({[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid

Cat. No.: B4045923
M. Wt: 321.35 g/mol
InChI Key: VKSLNIKNVAIGTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-({[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid is a complex organic compound with a molecular formula of C14H15N3O4S This compound is characterized by its unique structure, which includes a thiazinan ring and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid typically involves multiple steps. One common approach is the condensation of 2-aminophenol with an aldehyde to form a benzoxazole intermediate . This intermediate can then be further reacted with various reagents to introduce the thiazinan ring and the benzoic acid moiety. The reaction conditions often involve the use of catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-({[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents under acidic or basic conditions.

    Reduction: LiAlH4, sodium borohydride (NaBH4) under anhydrous conditions.

    Substitution: Halogens, nucleophiles like amines or thiols under mild to moderate temperatures.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and amines.

    Substitution: Halogenated benzoic acids and other substituted derivatives.

Scientific Research Applications

3-({[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-({[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The pathways involved may include inhibition of enzyme catalysis, disruption of protein-protein interactions, and modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-({[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid is unique due to its specific combination of a thiazinan ring and a benzoic acid moiety This structure imparts distinct chemical and biological properties that are not commonly found in other similar compounds

Properties

IUPAC Name

3-[(3-methyl-2-methylimino-4-oxo-1,3-thiazinane-6-carbonyl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4S/c1-15-14-17(2)11(18)7-10(22-14)12(19)16-9-5-3-4-8(6-9)13(20)21/h3-6,10H,7H2,1-2H3,(H,16,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKSLNIKNVAIGTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C1N(C(=O)CC(S1)C(=O)NC2=CC=CC(=C2)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-({[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid
Reactant of Route 2
3-({[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid
Reactant of Route 3
3-({[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid
Reactant of Route 4
3-({[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid
Reactant of Route 5
3-({[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid
Reactant of Route 6
3-({[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.